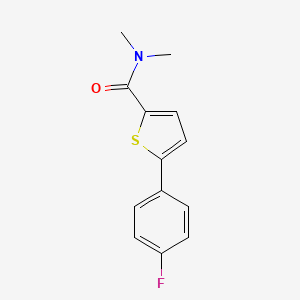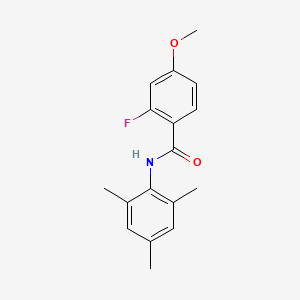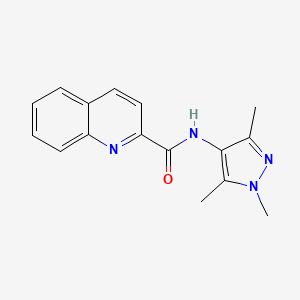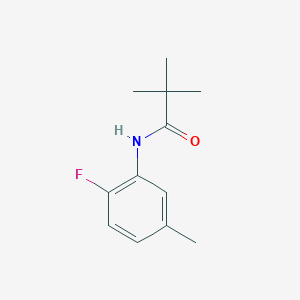
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid compound. It was first identified in 2013 and has since gained popularity for its psychoactive effects. FUB-144 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which are known to bind to cannabinoid receptors in the brain and produce a range of effects, including euphoria, relaxation, and altered perception.
作用机制
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide acts as a potent agonist at CB1 and CB2 receptors in the brain, which are responsible for mediating the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. The activation of these receptors by 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the psychological and physiological effects of the drug.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects in animal models, including altered gene expression, changes in neurotransmitter release, and alterations in brain structure and function. It has also been shown to produce a range of behavioral effects, including altered locomotor activity, hypothermia, and decreased pain sensitivity.
实验室实验的优点和局限性
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain experimental designs, and caution must be taken when handling and administering the drug.
未来方向
Future research on 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide and other synthetic cannabinoids should focus on elucidating the molecular mechanisms of their action, as well as their long-term effects on brain structure and function. Additionally, studies should investigate the potential therapeutic uses of these compounds, such as in the treatment of pain, anxiety, and other disorders. Finally, research should focus on developing safer and more selective synthetic cannabinoids that can be used in laboratory experiments without the potential for abuse or adverse effects.
合成方法
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2-chlorothiophene-3-carboxylic acid, followed by N,N-dimethylation with dimethyl sulfate. Other methods involve the use of different starting materials and reagents, but all involve the formation of the thiophene ring and the addition of the 4-fluorophenyl group.
科学研究应用
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide has high affinity for cannabinoid receptors in the brain, with a binding affinity similar to that of JWH-018. It has been shown to produce a range of effects in animal models, including altered locomotor activity, hypothermia, and decreased pain sensitivity.
属性
IUPAC Name |
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(2)13(16)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPMFCFFUXGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N,N-dimethylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-fluoro-4-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7475898.png)

![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)


![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)
![3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)


